molecular formula C13H23O6P B13796551 3-(Dimethoxyphosphinyloxy)-2-butenoic acid cyclohexylmethyl ester

3-(Dimethoxyphosphinyloxy)-2-butenoic acid cyclohexylmethyl ester

Cat. No.: B13796551
M. Wt: 306.29 g/mol
InChI Key: PXANFSAGBVLZFJ-UHFFFAOYSA-N
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Description

3-(Dimethoxyphosphinyloxy)-2-butenoic acid cyclohexylmethyl ester is an organic compound with a complex structure that includes a phosphinyloxy group, a butenoic acid moiety, and a cyclohexylmethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethoxyphosphinyloxy)-2-butenoic acid cyclohexylmethyl ester typically involves multiple steps. One common approach is the esterification of 3-(Dimethoxyphosphinyloxy)-2-butenoic acid with cyclohexylmethanol. This reaction can be catalyzed by acidic or basic catalysts under controlled temperature conditions to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethoxyphosphinyloxy)-2-butenoic acid cyclohexylmethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce alcohols.

Scientific Research Applications

3-(Dimethoxyphosphinyloxy)-2-butenoic acid cyclohexylmethyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving phosphine oxides.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Dimethoxyphosphinyloxy)-2-butenoic acid cyclohexylmethyl ester involves its interaction with specific molecular targets. The phosphinyloxy group can participate in various biochemical pathways, potentially inhibiting or activating enzymes. The ester moiety allows for easy modification, enabling the compound to interact with different biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethoxyphosphinyloxy)-2-butenoic acid methyl ester
  • 3-(Dimethoxyphosphinyloxy)-2-butenoic acid ethyl ester

Uniqueness

3-(Dimethoxyphosphinyloxy)-2-butenoic acid cyclohexylmethyl ester is unique due to its cyclohexylmethyl ester group, which imparts different physical and chemical properties compared to its methyl and ethyl ester counterparts

Properties

Molecular Formula

C13H23O6P

Molecular Weight

306.29 g/mol

IUPAC Name

cyclohexylmethyl 3-dimethoxyphosphoryloxybut-2-enoate

InChI

InChI=1S/C13H23O6P/c1-11(19-20(15,16-2)17-3)9-13(14)18-10-12-7-5-4-6-8-12/h9,12H,4-8,10H2,1-3H3

InChI Key

PXANFSAGBVLZFJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)OCC1CCCCC1)OP(=O)(OC)OC

Origin of Product

United States

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